molecular formula C28H28N2O4 B2945260 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 903869-68-1

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Cat. No. B2945260
CAS RN: 903869-68-1
M. Wt: 456.542
InChI Key: ZKUVCRWQLKKQMT-UHFFFAOYSA-N
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Description

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction.

Scientific Research Applications

Antimicrobial Activity

A series of compounds structurally related to "7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one" have been synthesized and evaluated for their antimicrobial efficacy. For instance, compounds have shown significant antibacterial and antifungal activities, which were further validated through structure-based docking studies with the crystal structure of oxidoreductase proteins, revealing a good correlation with the experimental inhibitory potency (Mandala et al., 2013). Another study focused on the synthesis of novel 1,2,4-Triazole derivatives, demonstrating good or moderate antimicrobial activities against a range of microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

Research has also delved into the anticancer potential of compounds with a structure akin to "this compound". For example, chrysin-piperazine conjugates have been synthesized and evaluated for their free radical scavenging potential and in vitro anticancer efficacies against cervical and ovarian cancer cell lines, indicating remarkable antioxidant power and promising anticancer activity (Patel et al., 2016). Furthermore, novel piperazine derivatives of flavone have been prepared, exhibiting significant anti-proliferative activities against human breast cancer cell lines, with structure-activity relationship analysis revealing enhanced anti-proliferative activities due to the combination of chromene and quinoline moieties with pyrimide and piperazine (Parveen et al., 2017).

Anti-Inflammatory Activity

Compounds resembling "this compound" have been tested for their potential anti-inflammatory effects. A study reported the synthesis and evaluation of novel piperazine derivatives for their pro-inflammatory cytokines inhibitory activity, with several compounds displaying promising anti-inflammatory activity, comparable to that of the standard dexamethasone (Hatnapure et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound interacts with its targets, the α1-ARs, by binding to them . The binding affinity of this compound to α1-ARs has been determined using an in vitro competition binding assay . The compound’s interaction with its targets leads to changes in the function of these receptors, affecting their ability to contract smooth muscles .

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can lead to downstream effects such as changes in blood pressure and urinary function .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action include changes in the function of α1-ARs and alterations in the adrenergic signaling pathway . These changes can lead to physiological effects such as alterations in blood pressure and urinary function .

properties

IUPAC Name

7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-32-26-10-6-5-9-25(26)30-15-13-29(14-16-30)17-18-33-22-11-12-23-27(19-22)34-20-24(28(23)31)21-7-3-2-4-8-21/h2-12,19-20H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUVCRWQLKKQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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